(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Chiral Synthesis Peptidomimetics Medicinal Chemistry

Generic racemates or non-fluorinated analogs fail in stereospecific drug discovery. This chiral β-amino acid solves the need for defined R-configuration and metabolic stability. - **Enantiomeric purity:** ≥99% ee (enzymatic resolution) ensures unambiguous SAR for proteases/GPCRs. - **3,4-Difluoro substitution:** Enhances oxidative metabolic stability vs. non-fluorinated or mono-fluoro analogs. - **Scalable supply:** Multi-gram to kilogram via documented lipase-catalyzed green chemistry (≥48% yield).

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
Cat. No. B11748362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CC(=O)O)N)F)F
InChIInChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
InChIKeyBBQXXTOCYJPXDI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid Specifications and Differentiation


(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid (CAS 1241679-26-4) is a chiral β-amino acid building block featuring a 3,4-difluorophenyl substituent at the β-position. The compound possesses defined R-stereochemistry and a molecular weight of 201.17 g/mol . It is primarily utilized as a versatile intermediate in medicinal chemistry for the construction of peptidomimetics and fluorinated drug candidates, where stereochemical integrity is critical for target engagement and biological activity [1].

1
Defined R-stereochemistry supports chiral peptidomimetic synthesis
2
3,4-Difluoro substitution enables metabolic stability research context
3
Enzymatic resolution route provides scalable access for preclinical research

Why Generic Substitution of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid Fails: Stereochemical and Physicochemical Requirements


Generic substitution of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid with its racemate, (3S)-enantiomer, or non-fluorinated analogs is not feasible in applications requiring precise molecular recognition. β-Amino acids exhibit strict stereochemical requirements for biological activity [1]; the R-configuration dictates specific 3D conformation for target binding, while the S-enantiomer or racemic mixture may be inactive or exhibit off-target effects [2]. Furthermore, the 3,4-difluoro substitution pattern imparts unique electronic and metabolic stability properties compared to mono-fluoro or non-fluorinated analogs, directly impacting the pharmacokinetic profile of downstream drug candidates [3]. The following evidence quantifies these critical differentiators.

Racemate
Substituting with racemic mixture may introduce undesired enantiomer, altering chiral recognition outcomes.
(3S)-enantiomer
The opposite enantiomer may invert stereochemical interactions, shifting target engagement profile.
Non-fluorinated analog
Removing 3,4-difluoro groups may alter metabolic stability context, impacting pharmacokinetic interpretation.

Quantitative Evidence for Selecting (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid over Analogs


Defined R-Stereochemistry vs. Racemic Mixture for Chiral Synthesis

The (3R)-enantiomer is commercially available with a defined R-configuration and high chemical purity, whereas the racemic mixture (CAS 682804-05-3) lacks stereochemical definition . This distinction is critical for downstream chiral synthesis, as racemic mixtures introduce 50% of the undesired enantiomer, which may compromise biological activity or require costly separation steps [1].

Stereochemical Purity
Head-to-head
Target: Defined R-configuration; purity ≥98%
Comparator: Racemic mixture (CAS 682804-05-3); undefined stereochemistry
Supports stereochemical-control synthesis; avoids post-synthesis resolution
Vendor specification; class-level SAR inference
Chiral Synthesis Peptidomimetics Medicinal Chemistry

High Enantiomeric Excess (ee) via Scalable Lipase-Catalyzed Resolution

A preparative-scale lipase PSIM-catalyzed hydrolysis of racemic β-amino ester hydrochloride salts yields the (R)-enantiomer with exceptional enantiomeric excess (ee) [1]. This method provides a reliable and scalable route to procure the (3R)-compound in high chiral purity, offering a procurement advantage over less efficient or non-stereoselective synthetic methods.

Chiral Purity
Head-to-head
ee ≥99%
Yield >48%
Reported high enantiomeric excess supports enantiomer-specific studies
Lipase PSIM resolution; iPr2O, 45 °C
Enzymatic Resolution Green Chemistry Process Chemistry

Fluorination Pattern: 3,4-Difluoro vs. Non-Fluorinated Analogs for Metabolic Stability

The 3,4-difluoro substitution pattern on the phenyl ring of this β-amino acid confers enhanced metabolic stability compared to its non-fluorinated analog, 3-amino-3-phenylpropanoic acid [1]. The presence of two fluorine atoms increases the oxidation potential of the aromatic ring, reducing CYP450-mediated metabolism, a well-documented advantage of strategic fluorination in medicinal chemistry [2].

Metabolic Stability Context
Class-level
3,4-Difluoro vs non-fluorinated analog: predicted resistance to CYP450-mediated oxidation
Fluorination pattern may support metabolic stability research
Class-level inference from fluorinated amino acid SAR; no direct data
Metabolic Stability Drug Design Fluorine Chemistry

Limited Biological Activity Data: A Critical Procurement Consideration

A comprehensive search of primary research literature and patent databases reveals a notable absence of direct head-to-head biological activity comparisons for (3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid against its closest analogs [1]. This lack of quantitative data on binding affinity, cellular activity, or in vivo efficacy should be a key consideration for procurement. Selection of this compound must be based on its defined stereochemistry and fluorine content for internal SAR exploration, rather than on pre-validated biological superiority.

Biological Data Availability
Data to verify
No peer-reviewed comparative binding or cellular activity data identified
Selection based on defined stereochemistry, not validated biological superiority
Literature search April 2026; internal SAR exploration required
Biological Evaluation SAR Studies Data Transparency

Recommended Application Scenarios for (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid


Chiral Peptidomimetic Synthesis for Drug Discovery

Utilize the defined (3R)-stereochemistry of this β-amino acid to construct conformationally constrained peptidomimetics. The R-configuration is essential for exploring structure-activity relationships (SAR) in programs targeting proteases, GPCRs, or other chiral recognition sites. The high enantiomeric purity (≥99% ee) available via enzymatic resolution [1] ensures that observed biological activity can be unambiguously attributed to the desired stereoisomer.

Development of Metabolically Stable Fluorinated Drug Candidates

Incorporate this building block into lead compounds where enhanced metabolic stability is desired. The 3,4-difluorophenyl group is expected to confer resistance to oxidative metabolism [1], potentially improving oral bioavailability and half-life. This application is particularly relevant for CNS and oncology programs where fluorinated motifs are known to improve target engagement and pharmacokinetics [2].

Scale-Up and Process Chemistry for Preclinical Supply

For projects requiring multi-gram to kilogram quantities, the documented lipase-catalyzed resolution method provides a scalable, green chemistry route to the (3R)-enantiomer [1]. The process yields high ee (≥99%) and good chemical yields (>48%), offering a reliable procurement pathway for preclinical toxicology and formulation studies where chiral purity is a regulatory requirement.

Internal SAR Libraries Exploring Fluorination Patterns

Use (3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid as a key component in an internal SAR library to systematically evaluate the impact of the 3,4-difluoro substitution pattern on target binding and physicochemical properties. Compare it directly with the non-fluorinated, mono-fluoro, and 2,4-difluoro analogs to establish proprietary SAR for your target of interest [1].

Application
Selection Property
Validation Focus
Chiral Peptidomimetic Synthesis
Defined R-stereochemistry
Enantiomer-specific SAR interpretation
Fluorinated Candidate Metabolic Stability Research
3,4-Difluoro substitution pattern
Metabolic stability assay context
Scale-up for Preclinical Research Supply
Scalable enzymatic resolution
Chiral purity and yield reproducibility
Internal Fluorination SAR Library
Comparative fluorination analogs
Target binding and property profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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